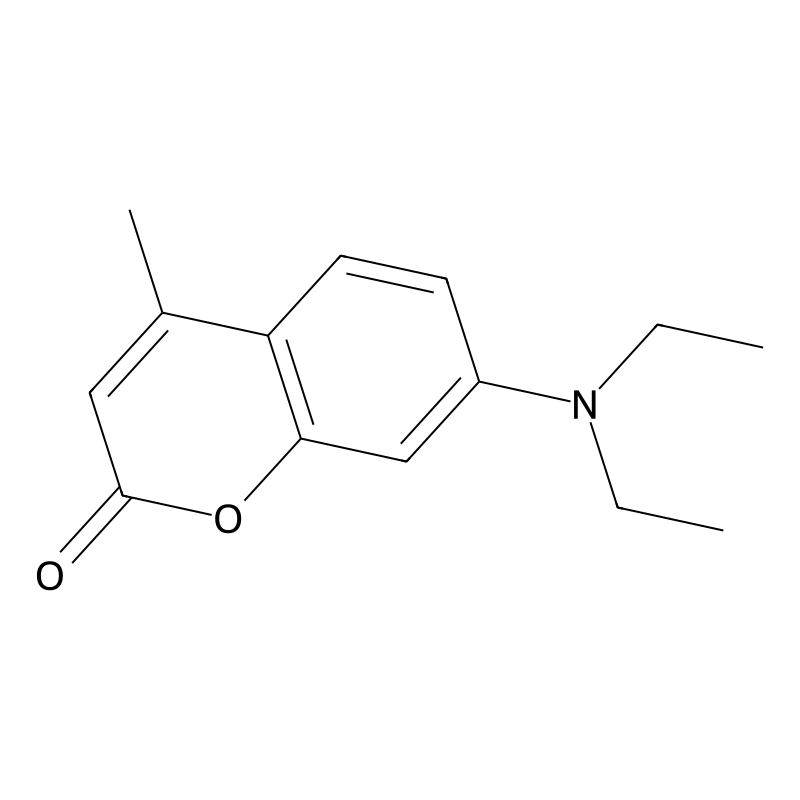

7-Diethylamino-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS

SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS

Synonyms

Canonical SMILES

Fluorochrome

7-Diethylamino-4-methylcoumarin, also known as Coumarin 1 or 4-Methylumbelliferone (MUF), is a well-established fluorochrome widely used in scientific research [, ]. Fluorochromes are fluorescent molecules that absorb light at one wavelength and emit light at a longer wavelength. This property makes MUF a valuable tool for various applications where fluorescence detection is desired.

MUF exhibits bright blue-white fluorescence in very dilute solutions []. This allows for sensitive detection of the molecule, making it ideal for applications like labeling biomolecules and studying cellular processes.

Labeling Biomolecules

MUF can be covalently attached to biomolecules like antibodies, proteins, and nucleic acids. This conjugation strategy allows researchers to track the location and movement of these biomolecules within cells and tissues []. The fluorescence emitted by MUF can be easily detected using fluorescence microscopy or fluorescence spectroscopy techniques.

Here are some examples of how MUF is used for biomolecule labeling:

- Immunofluorescence: MUF-conjugated antibodies can be used to visualize specific antigens (molecules that trigger an immune response) in cells and tissues [].

- Protein-protein interaction studies: MUF can be attached to one protein in an interaction pair to study its binding with another protein [].

Other Research Applications

Beyond biomolecule labeling, 7-Diethylamino-4-methylcoumarin finds applications in other areas of scientific research:

- Enzyme activity assays: MUF can be used as a substrate for certain enzymes. When the enzyme cleaves the MUF molecule, it releases a fluorescent product that can be measured to quantify enzyme activity [].

- Cell viability assays: Certain cell death mechanisms can disrupt the ability of cells to cleave MUF. This property allows researchers to use MUF to assess cell viability [].

7-Diethylamino-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family, characterized by its distinctive chemical structure. It is recognized for its bright blue-white fluorescence when dissolved in dilute solutions, making it a valuable compound in various applications, particularly in laser technology and biological imaging. The compound has the molecular formula and is classified as both a lactone and an amine, which allows it to participate in acid-base reactions typical of amines .

The primary function of Coumarin 1 in scientific research lies in its fluorescence properties. Upon absorbing light, the molecule undergoes electronic excitation, followed by emission of light at a longer wavelength (fluorescence). This property allows Coumarin 1 to be used as a fluorescent probe in various applications, including:

- Biomedical imaging: Coumarin 1 can be used to label biomolecules for monitoring their location and movement within cells.

- Chemical sensing: The fluorescence of Coumarin 1 can be sensitive to changes in its environment, allowing it to detect specific chemicals or environmental conditions.

The biological activity of 7-Diethylamino-4-methylcoumarin has been explored primarily in the context of its use as a fluorescent probe. Its fluorescence properties make it suitable for applications in biological imaging, where it can be used to label biomolecules for visualization under fluorescence microscopy. Moreover, studies have indicated potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .

The synthesis of 7-Diethylamino-4-methylcoumarin typically involves several steps:

- Reaction Setup: The process begins with mixing m-diethylaminophenol with zinc chloride and stannous chloride.

- Addition of Methyl Acetoacetate: Methyl acetoacetate is added to the mixture, which is then heated under reflux conditions for several hours.

- Isolation of Product: After cooling, the reaction mixture is treated with dilute sulfuric acid, leading to the precipitation of the crude product.

- Purification: The crude product undergoes recrystallization using ethanol followed by further purification steps to achieve the desired purity for laser applications .

The uniqueness of 7-Diethylamino-4-methylcoumarin lies in its enhanced fluorescence properties due to the diethylamino substitution, making it particularly valuable in optical applications compared to other similar compounds.

Interaction studies involving 7-Diethylamino-4-methylcoumarin focus on its behavior in various environments and with different substrates. Research has shown that this compound can interact with other molecules through non-covalent interactions such as hydrogen bonding, which can affect its fluorescence characteristics. Additionally, studies have investigated how modifications to its structure influence its optical properties and biological interactions .

Several compounds share structural similarities with 7-Diethylamino-4-methylcoumarin, including:

- Coumarin: A naturally occurring compound that serves as a basic scaffold for many derivatives.

- 7-Amino-4-methylcoumarin: Similar structure but lacks the diethylamino group, affecting its solubility and reactivity.

- 6-Diethylamino-2-benzylphenol: Shares an amino group but differs significantly in structure and application.

Comparison TableCompound Unique Features

Coumarins, a class of benzopyrones, were first isolated from tonka beans (Dipteryx odorata) in 1820 by A. Vogel. However, 7-diethylamino-4-methylcoumarin emerged later as a synthetic derivative during the mid-20th century, driven by advancements in organic chemistry. Early synthesis routes leveraged reactions such as the Pechmann condensation and Kostanecki acylation. A notable breakthrough occurred in 2008 with a patent detailing its preparation via acetoacetic ester and m-diethylaminophenol in the presence of zinc chloride and stannous chloride. This method improved purity and scalability, facilitating industrial adoption.

Molecular Formula and Weight

7-Diethylamino-4-methylcoumarin possesses the molecular formula C₁₄H₁₇NO₂, which reflects its composition of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The molecular weight has been precisely determined as 231.29 grams per mole, with some sources reporting values of 231.295 grams per mole [3] [4] [7]. This molecular weight places the compound within the range typical for substituted coumarin derivatives used in various applications [5].

The compound is also identified by the Chemical Abstracts Service registry number 91-44-1, which serves as its unique chemical identifier in databases and literature [1] [2] [3]. Additional identification codes include the MDL number MFCD00006864 and the PubChem compound identifier CID 7050 [1] [3] [4].

Property Value Molecular Formula C₁₄H₁₇NO₂ Molecular Weight 231.29 g/mol CAS Registry Number 91-44-1 MDL Number MFCD00006864 PubChem CID 7050

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 7-(diethylamino)-4-methylchromen-2-one [3] [4] [5]. This nomenclature precisely describes the structural features, indicating the presence of a diethylamino substituent at the 7-position and a methyl group at the 4-position of the chromen-2-one core structure [1] [2].

The compound is also known by several alternative names in the literature, including 7-(diethylamino)-4-methyl-2H-chromen-2-one and 2H-1-benzopyran-2-one, 7-(diethylamino)-4-methyl- [5] [6]. Commercial designations such as Coumarin 1, Coumarin 47, and Coumarin 460 are frequently encountered in technical literature [1] [3] [8].

The Simplified Molecular Input Line Entry System representation is recorded as CCN(CC)c1ccc2C(C)=CC(=O)Oc2c1, which provides a linear notation of the molecular structure [2] [3]. The International Chemical Identifier key AFYCEAFSNDLKSX-UHFFFAOYSA-N serves as a standardized identifier for database searches and chemical informatics applications [2] [3] [4].

Structural Isomerism

The structural isomerism of 7-diethylamino-4-methylcoumarin primarily involves conformational variations rather than constitutional isomerism [10] [11]. Research has demonstrated that the diethylamino group can adopt different conformational states, particularly regarding the orientation of the two ethyl substituents [14] [17]. Crystallographic studies have revealed that the diethyl groups can exist in both anti and syn conformations relative to one another [14].

In crystalline environments, two distinct conformational states have been observed for molecules containing the 7-diethylamino-4-methylcoumarin framework [14]. These conformational differences arise from the rotational freedom around the nitrogen-carbon bonds in the diethylamino group, leading to different spatial arrangements of the ethyl chains [17] [18]. The conformational flexibility of the diethylamino group contributes to the compound's solubility properties in solution while affecting its packing behavior in the solid state [21] [22].

The compound does not exhibit traditional structural isomerism such as positional or functional group isomerism, as the substitution pattern is well-defined with the diethylamino group specifically located at position 7 and the methyl group at position 4 of the coumarin ring system [1] [2] [3].

Relationship to Other Coumarin Derivatives

7-Diethylamino-4-methylcoumarin belongs to the aminocoumarin subclass, sharing structural similarities with other 7-aminocoumarin derivatives [24] [25]. The compound exhibits close structural relationships with several related molecules, including 7-amino-4-methylcoumarin, which lacks the diethyl substitution on the amino group [2] [26]. The presence of the diethylamino group distinguishes it from simpler amino derivatives and imparts enhanced solubility characteristics [21] [22].

Comparative analysis with other coumarin derivatives reveals that the 4-methylcoumarin backbone is a common structural motif in the coumarin family [27] [28]. Related compounds include 7-diethylamino-3-dimethylaminocoumarin and various 7-diethylaminocoumarin-3-carboxylic acid derivatives, which share the same diethylamino substitution pattern at position 7 [12] [14].

The relationship extends to fluorinated analogs such as 7-(diethylamino)-4-(trifluoromethyl)coumarin, which replaces the methyl group at position 4 with a trifluoromethyl substituent [13]. This structural modification significantly alters the electronic properties while maintaining the fundamental coumarin-diethylamino framework [13].

Related Compound Structural Difference Key Properties 7-Amino-4-methylcoumarin Lacks diethyl groups on nitrogen Reduced solubility 7-Diethylamino-3-dimethylaminocoumarin Additional dimethylamino at position 3 Enhanced electron donation 7-(Diethylamino)-4-(trifluoromethyl)coumarin Trifluoromethyl replaces methyl Altered electronic properties

Three-Dimensional Molecular Configuration

The three-dimensional molecular configuration of 7-diethylamino-4-methylcoumarin exhibits predominantly planar characteristics with specific deviations from planarity [17] [18] [20]. Crystallographic analysis reveals that the coumarin ring system maintains essential planarity, with the benzene and pyrone rings exhibiting a dihedral angle of approximately 14.1 degrees [17]. The maximum deviation from planarity in the coumarin core structure has been measured at -0.154 angstroms for the nitrogen atom [17].

The diethylamino substituent introduces conformational complexity to the molecular structure [18] [21]. The nitrogen atom of the diethylamino group exhibits a planar environment, with the nitrogen-carbon bond length measuring approximately 1.366 angstroms, which is characteristic of carbon-nitrogen bonds with partial double-bond character [17]. This bond length indicates significant conjugation between the diethylamino group and the coumarin ring system [17].

The dihedral angle between the benzene ring and the diethylamino group has been determined to be approximately 15.8 degrees [17]. This slight deviation from coplanarity allows for optimal overlap of the nitrogen lone pair with the aromatic system while minimizing steric interactions [17] [18]. The conformational flexibility of the ethyl chains contributes to the compound's ability to adopt different spatial arrangements in various environments [21] [22].

Molecular dynamics studies have revealed that the compound can adopt both planar and non-planar conformations depending on the surrounding environment [18] [20]. In polar solvents, the molecule tends to favor planar conformations that enhance intramolecular charge transfer processes, while in non-polar environments, pyramidal configurations may be preferred [18]. This conformational adaptability significantly influences the compound's photophysical properties and intermolecular interactions [18] [21].

7-Diethylamino-4-methylcoumarin exists as a solid crystalline powder at room temperature (20°C) [1] [2] [3]. The compound typically appears as a light yellow to pale cream colored crystalline powder, though some sources describe it as having a white to off-white appearance [4] [2] [3] [5]. The material can also appear as light tan grains or exhibit coloration ranging from light beige to light purple depending on the purity and preparation method [4] [6]. When recrystallized from appropriate solvents, the compound forms well-defined crystals that can be purified by sublimation [2] [3].

Melting and Boiling Points

The melting point of 7-Diethylamino-4-methylcoumarin is consistently reported across multiple sources as 70.0-75.0°C, with most literature values citing 72-75°C [1] [4] [2] [3] [7] [5]. This narrow range indicates good thermal stability and purity of the compound when properly synthesized and purified.

The boiling point is reported as 240-243°C at 6.5 mmHg (reduced pressure) [4] [2] [3] [7]. This relatively high boiling point under reduced pressure conditions reflects the molecular weight and intermolecular interactions of the compound. The boiling point data suggests that the compound would decompose before reaching its normal atmospheric pressure boiling point.

Density and Vapor Pressure

The density of 7-Diethylamino-4-methylcoumarin is reported as 1.122 g/cm³ at standard conditions [4] [6]. This relatively high density is consistent with the aromatic nature of the compound and the presence of the lactone ring system.

The vapor pressure is extremely low, reported as 0-0.003 Pa at 20-25°C [4] [6]. This low vapor pressure indicates that the compound has minimal volatility at room temperature, which is important for its stability during storage and handling. The low vapor pressure is consistent with the compound's relatively high molecular weight (231.29 g/mol) and intermolecular forces.

Solubility Profile

Organic Solvent Solubility

7-Diethylamino-4-methylcoumarin demonstrates excellent solubility in most organic solvents. The compound is readily soluble in:

- Ethanol and other alcohols [2] [3] [8]

- Acetone [2] [3] [8]

- Diethyl ether [2] [3] [8]

- Ordinary organic solvents in general [8]

The compound shows slight solubility in:

- Methanol (described as "slightly soluble, almost transparent" in some sources) [4] [2] [3]

- Chloroform (slightly soluble) [4] [6] [9]

This solubility pattern is consistent with the compound's moderately polar character due to the presence of both the lactone carbonyl group and the diethylamino substituent. The compound's LogP value of 2.52-2.8 at 23-25°C indicates a moderate lipophilicity [4] [6].

Aqueous Medium Solubility

The compound exhibits limited aqueous solubility, being described as slightly soluble in water [4] [5] [6] [8]. However, it shows enhanced solubility in aqueous acid solutions [8], which can be attributed to protonation of the diethylamino group under acidic conditions, increasing the compound's polarity and water solubility.

The predicted pKa value of 3.51±0.20 [4] [6] indicates that the compound can exist in both protonated and neutral forms depending on the pH of the aqueous medium. At pH values below the pKa, the compound will be predominantly protonated, leading to increased water solubility.

Refractive Index

The refractive index of 7-Diethylamino-4-methylcoumarin is reported as 1.5300 (estimate) [4] [6]. This value is consistent with organic compounds containing aromatic rings and heteroatoms. The refractive index is an important optical property that influences the compound's behavior in optical applications, particularly relevant given its use as a fluorescent dye and laser medium.

Stability Parameters

7-Diethylamino-4-methylcoumarin demonstrates good chemical stability under normal conditions [5] [6] [9]. The compound is stable for at least 2 years when stored at room temperature in appropriate conditions [9]. However, several factors affect its stability:

Storage Requirements:

- Room temperature storage is acceptable, though storage below 15°C is recommended [2] [3] [9]

- Protection from light and moisture is essential [9]

- Inert atmosphere storage is recommended to prevent oxidation [2]

- Material should be stored in tightly closed containers in a cool, dry place [8]

Stability Limitations:

- The compound is air sensitive and should be handled under inert gas when possible [2]

- Incompatible with strong oxidizing agents [4] [6]

- Decomposition can occur under extreme conditions, producing nitrogen oxides, carbon monoxide, and carbon dioxide [10] [5]

Chemical Reactivity

Reactivity as a Lactone

7-Diethylamino-4-methylcoumarin contains a lactone ring system (the coumarin core), which imparts ester-like reactivity to the molecule [11] [12] [13]. The lactone carbonyl group is susceptible to nucleophilic attack, particularly under basic conditions. The compound can undergo:

- Hydrolysis reactions under strongly basic conditions

- Nucleophilic ring-opening reactions with appropriate nucleophiles

- Reduction reactions of the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride [14]

The lactone functionality is stabilized by the aromatic ring system, making it less reactive than simple aliphatic lactones.

Reactivity as an Amine

The diethylamino group at the 7-position provides basic character to the molecule. This tertiary amine group exhibits typical amine reactivity:

- Acid-base reactions: The amine readily neutralizes acids to form salts plus water [11] [12] [13]

- Protonation: Under acidic conditions, the nitrogen atom can be protonated, forming ammonium salts

- Nucleophilic substitution: The amine can participate in nucleophilic substitution reactions under appropriate conditions [14]

- Complexation: The nitrogen lone pair can coordinate with metal ions or participate in hydrogen bonding interactions [15]

Interactions with Acids and Bases

The compound demonstrates amphiphilic behavior due to the presence of both basic (amine) and potentially acidic (lactone) functional groups:

Acid Interactions:

- The diethylamino group acts as a base, readily accepting protons from acids [11] [12] [13]

- Acid-base reactions are exothermic, and the heat evolved is largely independent of the amine's basicity [11] [13]

- Formation of stable ammonium salts occurs with strong acids

Base Interactions:

- Under strongly basic conditions, the lactone ring can undergo nucleophilic attack

- The compound is incompatible with strong bases [10] [5] [6]

- Base-catalyzed hydrolysis can lead to ring opening of the lactone system

Incompatible Materials:

The compound should be kept away from:

- Strong oxidizing agents [4] [10] [5] [6]

- Strong acids and bases [10] [5] [6]

- Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides [11] [13]

Hazardous Reactions:

Physical Description

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992)

DryPowde

Color/Form

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER

GRANULAR; LIGHT-TAN COLOR

XLogP3

3.1

Appearance

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992),DryPowder

Melting Point

154 to 162 °F (NTP, 1992)

89 °C

UNII

1SFJ7F6R2C

GHS Hazard Statements

Aggregated GHS information provided by 712 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 202 of 712 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 510 of 712 companies with hazard statement code(s):;

H312 (90.98%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (92.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (91.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

91-44-1

61968-71-6

Wikipedia

Diethylaminomethylcoumarin

Use Classification

Cosmetics -> Stabilizing

Methods of Manufacturing

REACTION OF M-DIETHYLAMINOPHENOL WITH ETHYL ACETOACETATE

General Manufacturing Information

All other basic inorganic chemical manufacturing

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Ultrafast Electron Transfer across a Nanocapsular Wall: Coumarins as Donors, Viologen as Acceptor, and Octa Acid Capsule as the Mediator

Chi-Hung Chuang,

Mintu Porel,

Rajib Choudhury,

Clemens Burda,

V Ramamurthy

PMID: 29211478

DOI:

10.1021/acs.jpcb.7b11306

Abstract

Results of our study on ultrafast electron transfer (eT) dynamics from coumarins (coumarin-1, coumarin-480, and coumarin-153) incarcerated within octa acid (OA) capsules as electron donors to methyl viologen dissolved in water as acceptor are presented. Upon photoexcitation, coumarin inside the OA capsule transfers an electron to the acceptor electrostatically attached to the capsule leading to a long-lived radical-ion pair separated by the OA capsular wall. This charge-separated state returns to the neutral ground state via back electron transfer on the nanosecond time scale. This system allows for ultrafast electron transfer processes through a molecular wall from the apolar capsular interior to the highly polar (aqueous) environment on the femtosecond time scale. Employing femtosecond transient absorption spectroscopy, distinct rates of both forward (1-25 ps) and backward eT (700-1200 ps) processes were measured. Further understanding of the energetics is provided using Rehm-Weller analysis for the investigated photoinduced eT reactions. The results provide the rates of the eT across a molecular wall, akin to an isotropic solution, depending on the standard free energy of the reaction. The insights from this work could be utilized in the future design of efficient electron transfer processes across interfaces separating apolar and polar environments.

Ultrafast dynamics of C30 in solution and within CDs and HSA protein

Cristina Martin,

Boiko Cohen,

Issam Gaamoussi,

Mustapha Ijjaali,

Abderrazzak Douhal

PMID: 24773055

DOI:

10.1021/jp5026575

Abstract

Steady-state UV-visible absorption and emission together with femto to nanosecond time-resolved emission techniques have been applied to study the dynamics of 3-(2-N-methylbenzimidazolyl)-7-(N,N-diethylamino)coumarin (C30) in neat solvents, as well as in the presence of chemical (β-CD and DM-β-CD) and biological (HSA protein) cavities. The formation of inclusion complexes inside the hydrophobic CDs gives 1:1 and 1:2 guest:host complexes, whereas with the HSA protein, the formed 1:1 inclusion complexes are more robust. The picosecond experiments show the importance of the interactions of C30 with the medium, as well as the intramolecular events in the excited-state relaxation as evidenced by the increase in the global emission lifetime from ∼0.5 ns in MeOH/H2O mixtures to 2.5 ns in THF, and to 1-3 ns when the dye is trapped within CDs and HSA cavities. Time-resolved anisotropy (r(t)) results indicate the involvement of ultrafast depolarization processes, whereas in the MeOH/H2O mixtures r(0) = 0.27, in DM-β-CD, r(0) = 0.35. The rotational time decays clearly show the robustness of the formed complexes with CDs and HSA protein: ∼170 ps in MeOH/H2O solvent mixtures, ∼850 ps due to 1:1 and 1:2 β-CD complexes, and 28 ns for HSA complexes. The femtosecond time-resolved emission experiments reveal the significant changes of the dynamics with the encapsulation of C30 by CDs (from approximately τ1 = 0.3 and τ2 = 2 ps in THF to approximately τ1 = 1.0 and τ2 = 7.5 ps in the MeOH/H2O binary mixture, and to approximately τ1 = 3 and τ2 = 30 ps in the CD complexes). The change is explained in terms of how the water molecules modulate the intramolecular charge transfer (ICT) time (τ1) and how the restriction of the environment modifies the torsional process (τ2). In the case of trapped C30 within the HSA protein the intermolecular interactions with the amino acid residues are revealed, giving rise to a complex photodynamical behavior due to the hydrophobic, H-bonding, electrostatic, and polar nature of the heterogeneous environment inside the protein. The protein confinement does not allow the occurrence of twisting motion in the trapped C30, and we observed a very fast (less than 100 fs) and slower (∼13 ps) ICT processes. We believe that the reported findings bring new knowledge for a better understanding of the photobehavior of coumarins in solution and trapped within hydrophobic pockets. The results can be applied to design better coumarin-based fluorescent labels for biological applications.

A protecting group for carboxylic acids that can be photolyzed by visible light

Vishakha R Shembekar,

Yongli Chen,

Barry K Carpenter,

George P Hess

PMID: 15882049

DOI:

10.1021/bi047665o

Abstract

We report on a photolabile protecting (caging) group that is new for carboxylic acids. Unlike previously used caging groups for carboxylic acids, it can be photolyzed rapidly and efficiently in the visible wavelength region. The caging group 7-N,N-diethyl aminocoumarin (DECM) was used to cage the gamma-carboxyl group of glutamic acid, which is also a neurotransmitter. The caged compound has a major absorption band with a maximum at 390 nm (epsilon(390) = 13651 M(-)(1) cm(-)(1)). Experiments are performed at 400 nm (epsilon(400) = 12232 M(-)(1) cm(-)(1)) and longer wavelengths. DECM-caged glutamate is water soluble and stable at pH 7.4 and 22 degrees C. It photolyzes rapidly in aqueous solution to release glutamic acid within 3 micros with a quantum yield of 0.11 +/- 0.008 in the visible region. In whole-cell current-recording experiments, using HEK-293 cells expressing glutamate receptors and visible light for photolysis, DECM-caged glutamate and its photolytic byproducts were found to be biologically inert. Neurotransmitter receptors that are activated by various carboxyl-group-containing compounds play a central role in signal transmission between approximately 10(12) neurons of the nervous system. Caged neurotransmitters have become an essential tool in transient kinetic investigations of the mechanism of action of neurotransmitter receptors. Previously uncaging the compounds suitable for transient kinetic investigations required ultraviolet light and expensive lasers, and, therefore, special precautions. The availability of caged neurotransmitters suitable for transient kinetic investigations that can be photolyzed by visible light allows the use of simple-to-use, readily available inexpensive light sources, thereby opening up this important field to an increasing number of investigators.

Identification of faceseal leak sites on a half-mask respirator

R K Oestenstad,

J L Perkins,

V E Rose

PMID: 2346115

DOI:

10.1080/15298669091369655

Abstract

A method has been developed to identify the location and shape of respirator faceseal leak sites by the deposition of a fluorescent tracer. An aerosol generation, conditioning, and exposure system to provide a test environment with stable aerosol concentration and size distribution of 4-methyl-7-diethylaminocoumarin was designed and tested. Faceseal leak sites on a respirator mounted on a mannequin and worn by human subjects were identified by deposition of the tracer aerosol and subsequent observation under long-wave ultraviolet lighting. Test parameters were identified for the optimal definition of leaks. Photographic techniques were developed to document the identified leak sites.

Intravenous treatment of choroidal neovascularization by photo-targeted nanoparticles

Yanfei Wang,

Chi-Hsiu Liu,

Tianjiao Ji,

Manisha Mehta,

Weiping Wang,

Elizabeth Marino,

Jing Chen,

Daniel S Kohane

PMID: 30778060

DOI:

10.1038/s41467-019-08690-4

Abstract

Choroidal neovascularization (CNV) is the major cause of vision loss in wet age-related macular degeneration (AMD). Current therapies require repeated intravitreal injections, which are painful and can cause infection, bleeding, and retinal detachment. Here we develop nanoparticles (NP-[CPP]) that can be administered intravenously and allow local drug delivery to the diseased choroid via light-triggered targeting. NP-[CPP] is formed by PEG-PLA chains modified with a cell penetrating peptide (CPP). Attachment of a DEACM photocleavable group to the CPP inhibits cellular uptake of NP-[CPP]. Irradiation with blue light cleaves DEACM from the CPP, allowing the CPP to migrate from the NP core to the surface, rendering it active. In mice with laser-induced CNV, intravenous injection of NP-[CPP] coupled to irradiation of the eye allows NP accumulation in the neovascular lesions. When loaded with doxorubicin, irradiated NP-[CPP] significantly reduces neovascular lesion size. We propose a strategy for non-invasive treatment of CNV and enhanced drug accumulation specifically in diseased areas of the eye.

Penetration of household insecticides through different types of textile fabrics

M A Saleh,

A Kamel,

A el-Demerdash,

J Jones

PMID: 9503577

DOI:

10.1016/s0045-6535(97)10052-2

Abstract

Six different types of fabrics were compared for their ability to protect against human exposure to three different commercial household aerosol insecticides. Fabrics used in this investigation were, 100% cotton, cotton-polyester thermal underwear, cotton-polyester blend (twill), 100% acrylic, 100% wool and artificial silk (rayon). The household insecticides were, Black Flag (Ant and Roach Killer), Raid (Ant and Roach Killer) and Hot Shot (Wasp and Hornet Killer) containing propoxur, permethrin/pyrethrins and chlorpyrifos/allethrins as their active ingredients respectively. A fluorescent tracer, 4-methyl-7-diethyl amino coumarin was mixed with the aerosol (or equivalent aliquot) and sprayed onto cloth squares fitted on Whatman paper patches. The percentage of penetration through the cloth was quantified by the intensity of the fluorescence spectrum of each patch extract and the amount of the tracer recovered was calculated. The extract was concentrated to 1/10th of the volume to measure the content of each of the insecticides by supercritical fluid chromatography (SFC) using electron capture (ECD) and diode array detectors. Scanning electron microscope (SEM) images of the fabrics showed the geometry of the yarn. The results obtained from the fluorescence spectra, SFC and SEM showed that cotton-polyester (twill), cotton, wool and cotton thermal underwear were the least penetrable materials for the aerosols. On the other hand, acrylic and artificial silk (rayon) were the most penetrable cloth types.

Visual scoring system for fluorescent tracer evaluation of dermal exposure to pesticides

R A Fenske

PMID: 3233373

DOI:

10.1007/BF02021025

Abstract

Fluorescent tracer and pesticide penetration through selected protective clothing

B A Archibald,

K R Solomon,

G R Stephenson

PMID: 8000173

DOI:

10.1007/BF00199015

Abstract

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features |

Coumarins, a class of benzopyrones, were first isolated from tonka beans (Dipteryx odorata) in 1820 by A. Vogel. However, 7-diethylamino-4-methylcoumarin emerged later as a synthetic derivative during the mid-20th century, driven by advancements in organic chemistry. Early synthesis routes leveraged reactions such as the Pechmann condensation and Kostanecki acylation. A notable breakthrough occurred in 2008 with a patent detailing its preparation via acetoacetic ester and m-diethylaminophenol in the presence of zinc chloride and stannous chloride. This method improved purity and scalability, facilitating industrial adoption. Molecular Formula and Weight7-Diethylamino-4-methylcoumarin possesses the molecular formula C₁₄H₁₇NO₂, which reflects its composition of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The molecular weight has been precisely determined as 231.29 grams per mole, with some sources reporting values of 231.295 grams per mole [3] [4] [7]. This molecular weight places the compound within the range typical for substituted coumarin derivatives used in various applications [5]. The compound is also identified by the Chemical Abstracts Service registry number 91-44-1, which serves as its unique chemical identifier in databases and literature [1] [2] [3]. Additional identification codes include the MDL number MFCD00006864 and the PubChem compound identifier CID 7050 [1] [3] [4].

Chemical Structure and IUPAC NomenclatureThe International Union of Pure and Applied Chemistry systematic name for this compound is 7-(diethylamino)-4-methylchromen-2-one [3] [4] [5]. This nomenclature precisely describes the structural features, indicating the presence of a diethylamino substituent at the 7-position and a methyl group at the 4-position of the chromen-2-one core structure [1] [2]. The compound is also known by several alternative names in the literature, including 7-(diethylamino)-4-methyl-2H-chromen-2-one and 2H-1-benzopyran-2-one, 7-(diethylamino)-4-methyl- [5] [6]. Commercial designations such as Coumarin 1, Coumarin 47, and Coumarin 460 are frequently encountered in technical literature [1] [3] [8]. The Simplified Molecular Input Line Entry System representation is recorded as CCN(CC)c1ccc2C(C)=CC(=O)Oc2c1, which provides a linear notation of the molecular structure [2] [3]. The International Chemical Identifier key AFYCEAFSNDLKSX-UHFFFAOYSA-N serves as a standardized identifier for database searches and chemical informatics applications [2] [3] [4]. Structural IsomerismThe structural isomerism of 7-diethylamino-4-methylcoumarin primarily involves conformational variations rather than constitutional isomerism [10] [11]. Research has demonstrated that the diethylamino group can adopt different conformational states, particularly regarding the orientation of the two ethyl substituents [14] [17]. Crystallographic studies have revealed that the diethyl groups can exist in both anti and syn conformations relative to one another [14]. In crystalline environments, two distinct conformational states have been observed for molecules containing the 7-diethylamino-4-methylcoumarin framework [14]. These conformational differences arise from the rotational freedom around the nitrogen-carbon bonds in the diethylamino group, leading to different spatial arrangements of the ethyl chains [17] [18]. The conformational flexibility of the diethylamino group contributes to the compound's solubility properties in solution while affecting its packing behavior in the solid state [21] [22]. The compound does not exhibit traditional structural isomerism such as positional or functional group isomerism, as the substitution pattern is well-defined with the diethylamino group specifically located at position 7 and the methyl group at position 4 of the coumarin ring system [1] [2] [3]. Relationship to Other Coumarin Derivatives7-Diethylamino-4-methylcoumarin belongs to the aminocoumarin subclass, sharing structural similarities with other 7-aminocoumarin derivatives [24] [25]. The compound exhibits close structural relationships with several related molecules, including 7-amino-4-methylcoumarin, which lacks the diethyl substitution on the amino group [2] [26]. The presence of the diethylamino group distinguishes it from simpler amino derivatives and imparts enhanced solubility characteristics [21] [22]. Comparative analysis with other coumarin derivatives reveals that the 4-methylcoumarin backbone is a common structural motif in the coumarin family [27] [28]. Related compounds include 7-diethylamino-3-dimethylaminocoumarin and various 7-diethylaminocoumarin-3-carboxylic acid derivatives, which share the same diethylamino substitution pattern at position 7 [12] [14]. The relationship extends to fluorinated analogs such as 7-(diethylamino)-4-(trifluoromethyl)coumarin, which replaces the methyl group at position 4 with a trifluoromethyl substituent [13]. This structural modification significantly alters the electronic properties while maintaining the fundamental coumarin-diethylamino framework [13].

Three-Dimensional Molecular ConfigurationThe three-dimensional molecular configuration of 7-diethylamino-4-methylcoumarin exhibits predominantly planar characteristics with specific deviations from planarity [17] [18] [20]. Crystallographic analysis reveals that the coumarin ring system maintains essential planarity, with the benzene and pyrone rings exhibiting a dihedral angle of approximately 14.1 degrees [17]. The maximum deviation from planarity in the coumarin core structure has been measured at -0.154 angstroms for the nitrogen atom [17]. The diethylamino substituent introduces conformational complexity to the molecular structure [18] [21]. The nitrogen atom of the diethylamino group exhibits a planar environment, with the nitrogen-carbon bond length measuring approximately 1.366 angstroms, which is characteristic of carbon-nitrogen bonds with partial double-bond character [17]. This bond length indicates significant conjugation between the diethylamino group and the coumarin ring system [17]. The dihedral angle between the benzene ring and the diethylamino group has been determined to be approximately 15.8 degrees [17]. This slight deviation from coplanarity allows for optimal overlap of the nitrogen lone pair with the aromatic system while minimizing steric interactions [17] [18]. The conformational flexibility of the ethyl chains contributes to the compound's ability to adopt different spatial arrangements in various environments [21] [22]. Molecular dynamics studies have revealed that the compound can adopt both planar and non-planar conformations depending on the surrounding environment [18] [20]. In polar solvents, the molecule tends to favor planar conformations that enhance intramolecular charge transfer processes, while in non-polar environments, pyramidal configurations may be preferred [18]. This conformational adaptability significantly influences the compound's photophysical properties and intermolecular interactions [18] [21]. 7-Diethylamino-4-methylcoumarin exists as a solid crystalline powder at room temperature (20°C) [1] [2] [3]. The compound typically appears as a light yellow to pale cream colored crystalline powder, though some sources describe it as having a white to off-white appearance [4] [2] [3] [5]. The material can also appear as light tan grains or exhibit coloration ranging from light beige to light purple depending on the purity and preparation method [4] [6]. When recrystallized from appropriate solvents, the compound forms well-defined crystals that can be purified by sublimation [2] [3]. Melting and Boiling PointsThe melting point of 7-Diethylamino-4-methylcoumarin is consistently reported across multiple sources as 70.0-75.0°C, with most literature values citing 72-75°C [1] [4] [2] [3] [7] [5]. This narrow range indicates good thermal stability and purity of the compound when properly synthesized and purified. The boiling point is reported as 240-243°C at 6.5 mmHg (reduced pressure) [4] [2] [3] [7]. This relatively high boiling point under reduced pressure conditions reflects the molecular weight and intermolecular interactions of the compound. The boiling point data suggests that the compound would decompose before reaching its normal atmospheric pressure boiling point. Density and Vapor PressureThe density of 7-Diethylamino-4-methylcoumarin is reported as 1.122 g/cm³ at standard conditions [4] [6]. This relatively high density is consistent with the aromatic nature of the compound and the presence of the lactone ring system. The vapor pressure is extremely low, reported as 0-0.003 Pa at 20-25°C [4] [6]. This low vapor pressure indicates that the compound has minimal volatility at room temperature, which is important for its stability during storage and handling. The low vapor pressure is consistent with the compound's relatively high molecular weight (231.29 g/mol) and intermolecular forces. Solubility ProfileOrganic Solvent Solubility7-Diethylamino-4-methylcoumarin demonstrates excellent solubility in most organic solvents. The compound is readily soluble in:

The compound shows slight solubility in:

This solubility pattern is consistent with the compound's moderately polar character due to the presence of both the lactone carbonyl group and the diethylamino substituent. The compound's LogP value of 2.52-2.8 at 23-25°C indicates a moderate lipophilicity [4] [6]. Aqueous Medium SolubilityThe compound exhibits limited aqueous solubility, being described as slightly soluble in water [4] [5] [6] [8]. However, it shows enhanced solubility in aqueous acid solutions [8], which can be attributed to protonation of the diethylamino group under acidic conditions, increasing the compound's polarity and water solubility. The predicted pKa value of 3.51±0.20 [4] [6] indicates that the compound can exist in both protonated and neutral forms depending on the pH of the aqueous medium. At pH values below the pKa, the compound will be predominantly protonated, leading to increased water solubility. Refractive IndexThe refractive index of 7-Diethylamino-4-methylcoumarin is reported as 1.5300 (estimate) [4] [6]. This value is consistent with organic compounds containing aromatic rings and heteroatoms. The refractive index is an important optical property that influences the compound's behavior in optical applications, particularly relevant given its use as a fluorescent dye and laser medium. Stability Parameters7-Diethylamino-4-methylcoumarin demonstrates good chemical stability under normal conditions [5] [6] [9]. The compound is stable for at least 2 years when stored at room temperature in appropriate conditions [9]. However, several factors affect its stability: Storage Requirements:

Stability Limitations:

Chemical ReactivityReactivity as a Lactone7-Diethylamino-4-methylcoumarin contains a lactone ring system (the coumarin core), which imparts ester-like reactivity to the molecule [11] [12] [13]. The lactone carbonyl group is susceptible to nucleophilic attack, particularly under basic conditions. The compound can undergo:

The lactone functionality is stabilized by the aromatic ring system, making it less reactive than simple aliphatic lactones. Reactivity as an AmineThe diethylamino group at the 7-position provides basic character to the molecule. This tertiary amine group exhibits typical amine reactivity:

Interactions with Acids and BasesThe compound demonstrates amphiphilic behavior due to the presence of both basic (amine) and potentially acidic (lactone) functional groups: Acid Interactions:

Base Interactions:

Incompatible Materials:

Hazardous Reactions: Physical Description 7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992)

DryPowde Color/Form CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER

GRANULAR; LIGHT-TAN COLOR XLogP3 3.1

Appearance

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992),DryPowder

Melting Point

154 to 162 °F (NTP, 1992)

89 °C UNII

1SFJ7F6R2C

GHS Hazard Statements

Aggregated GHS information provided by 712 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 202 of 712 companies. For more detailed information, please visit ECHA C&L website; Of the 11 notification(s) provided by 510 of 712 companies with hazard statement code(s):; H312 (90.98%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H315 (92.75%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (96.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (90.98%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (91.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

91-44-1

61968-71-6 Wikipedia

Diethylaminomethylcoumarin

Use Classification

Cosmetics -> Stabilizing

Methods of Manufacturing

REACTION OF M-DIETHYLAMINOPHENOL WITH ETHYL ACETOACETATE

General Manufacturing Information

All other basic inorganic chemical manufacturing

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: ACTIVE Dates

Last modified: 08-15-2023

Ultrafast Electron Transfer across a Nanocapsular Wall: Coumarins as Donors, Viologen as Acceptor, and Octa Acid Capsule as the MediatorChi-Hung Chuang, Mintu Porel, Rajib Choudhury, Clemens Burda, V RamamurthyPMID: 29211478 DOI: 10.1021/acs.jpcb.7b11306 AbstractResults of our study on ultrafast electron transfer (eT) dynamics from coumarins (coumarin-1, coumarin-480, and coumarin-153) incarcerated within octa acid (OA) capsules as electron donors to methyl viologen dissolved in water as acceptor are presented. Upon photoexcitation, coumarin inside the OA capsule transfers an electron to the acceptor electrostatically attached to the capsule leading to a long-lived radical-ion pair separated by the OA capsular wall. This charge-separated state returns to the neutral ground state via back electron transfer on the nanosecond time scale. This system allows for ultrafast electron transfer processes through a molecular wall from the apolar capsular interior to the highly polar (aqueous) environment on the femtosecond time scale. Employing femtosecond transient absorption spectroscopy, distinct rates of both forward (1-25 ps) and backward eT (700-1200 ps) processes were measured. Further understanding of the energetics is provided using Rehm-Weller analysis for the investigated photoinduced eT reactions. The results provide the rates of the eT across a molecular wall, akin to an isotropic solution, depending on the standard free energy of the reaction. The insights from this work could be utilized in the future design of efficient electron transfer processes across interfaces separating apolar and polar environments.Ultrafast dynamics of C30 in solution and within CDs and HSA proteinCristina Martin, Boiko Cohen, Issam Gaamoussi, Mustapha Ijjaali, Abderrazzak DouhalPMID: 24773055 DOI: 10.1021/jp5026575 AbstractSteady-state UV-visible absorption and emission together with femto to nanosecond time-resolved emission techniques have been applied to study the dynamics of 3-(2-N-methylbenzimidazolyl)-7-(N,N-diethylamino)coumarin (C30) in neat solvents, as well as in the presence of chemical (β-CD and DM-β-CD) and biological (HSA protein) cavities. The formation of inclusion complexes inside the hydrophobic CDs gives 1:1 and 1:2 guest:host complexes, whereas with the HSA protein, the formed 1:1 inclusion complexes are more robust. The picosecond experiments show the importance of the interactions of C30 with the medium, as well as the intramolecular events in the excited-state relaxation as evidenced by the increase in the global emission lifetime from ∼0.5 ns in MeOH/H2O mixtures to 2.5 ns in THF, and to 1-3 ns when the dye is trapped within CDs and HSA cavities. Time-resolved anisotropy (r(t)) results indicate the involvement of ultrafast depolarization processes, whereas in the MeOH/H2O mixtures r(0) = 0.27, in DM-β-CD, r(0) = 0.35. The rotational time decays clearly show the robustness of the formed complexes with CDs and HSA protein: ∼170 ps in MeOH/H2O solvent mixtures, ∼850 ps due to 1:1 and 1:2 β-CD complexes, and 28 ns for HSA complexes. The femtosecond time-resolved emission experiments reveal the significant changes of the dynamics with the encapsulation of C30 by CDs (from approximately τ1 = 0.3 and τ2 = 2 ps in THF to approximately τ1 = 1.0 and τ2 = 7.5 ps in the MeOH/H2O binary mixture, and to approximately τ1 = 3 and τ2 = 30 ps in the CD complexes). The change is explained in terms of how the water molecules modulate the intramolecular charge transfer (ICT) time (τ1) and how the restriction of the environment modifies the torsional process (τ2). In the case of trapped C30 within the HSA protein the intermolecular interactions with the amino acid residues are revealed, giving rise to a complex photodynamical behavior due to the hydrophobic, H-bonding, electrostatic, and polar nature of the heterogeneous environment inside the protein. The protein confinement does not allow the occurrence of twisting motion in the trapped C30, and we observed a very fast (less than 100 fs) and slower (∼13 ps) ICT processes. We believe that the reported findings bring new knowledge for a better understanding of the photobehavior of coumarins in solution and trapped within hydrophobic pockets. The results can be applied to design better coumarin-based fluorescent labels for biological applications.A protecting group for carboxylic acids that can be photolyzed by visible lightVishakha R Shembekar, Yongli Chen, Barry K Carpenter, George P HessPMID: 15882049 DOI: 10.1021/bi047665o AbstractWe report on a photolabile protecting (caging) group that is new for carboxylic acids. Unlike previously used caging groups for carboxylic acids, it can be photolyzed rapidly and efficiently in the visible wavelength region. The caging group 7-N,N-diethyl aminocoumarin (DECM) was used to cage the gamma-carboxyl group of glutamic acid, which is also a neurotransmitter. The caged compound has a major absorption band with a maximum at 390 nm (epsilon(390) = 13651 M(-)(1) cm(-)(1)). Experiments are performed at 400 nm (epsilon(400) = 12232 M(-)(1) cm(-)(1)) and longer wavelengths. DECM-caged glutamate is water soluble and stable at pH 7.4 and 22 degrees C. It photolyzes rapidly in aqueous solution to release glutamic acid within 3 micros with a quantum yield of 0.11 +/- 0.008 in the visible region. In whole-cell current-recording experiments, using HEK-293 cells expressing glutamate receptors and visible light for photolysis, DECM-caged glutamate and its photolytic byproducts were found to be biologically inert. Neurotransmitter receptors that are activated by various carboxyl-group-containing compounds play a central role in signal transmission between approximately 10(12) neurons of the nervous system. Caged neurotransmitters have become an essential tool in transient kinetic investigations of the mechanism of action of neurotransmitter receptors. Previously uncaging the compounds suitable for transient kinetic investigations required ultraviolet light and expensive lasers, and, therefore, special precautions. The availability of caged neurotransmitters suitable for transient kinetic investigations that can be photolyzed by visible light allows the use of simple-to-use, readily available inexpensive light sources, thereby opening up this important field to an increasing number of investigators.Identification of faceseal leak sites on a half-mask respiratorR K Oestenstad, J L Perkins, V E RosePMID: 2346115 DOI: 10.1080/15298669091369655 AbstractA method has been developed to identify the location and shape of respirator faceseal leak sites by the deposition of a fluorescent tracer. An aerosol generation, conditioning, and exposure system to provide a test environment with stable aerosol concentration and size distribution of 4-methyl-7-diethylaminocoumarin was designed and tested. Faceseal leak sites on a respirator mounted on a mannequin and worn by human subjects were identified by deposition of the tracer aerosol and subsequent observation under long-wave ultraviolet lighting. Test parameters were identified for the optimal definition of leaks. Photographic techniques were developed to document the identified leak sites.Intravenous treatment of choroidal neovascularization by photo-targeted nanoparticlesYanfei Wang, Chi-Hsiu Liu, Tianjiao Ji, Manisha Mehta, Weiping Wang, Elizabeth Marino, Jing Chen, Daniel S KohanePMID: 30778060 DOI: 10.1038/s41467-019-08690-4 AbstractChoroidal neovascularization (CNV) is the major cause of vision loss in wet age-related macular degeneration (AMD). Current therapies require repeated intravitreal injections, which are painful and can cause infection, bleeding, and retinal detachment. Here we develop nanoparticles (NP-[CPP]) that can be administered intravenously and allow local drug delivery to the diseased choroid via light-triggered targeting. NP-[CPP] is formed by PEG-PLA chains modified with a cell penetrating peptide (CPP). Attachment of a DEACM photocleavable group to the CPP inhibits cellular uptake of NP-[CPP]. Irradiation with blue light cleaves DEACM from the CPP, allowing the CPP to migrate from the NP core to the surface, rendering it active. In mice with laser-induced CNV, intravenous injection of NP-[CPP] coupled to irradiation of the eye allows NP accumulation in the neovascular lesions. When loaded with doxorubicin, irradiated NP-[CPP] significantly reduces neovascular lesion size. We propose a strategy for non-invasive treatment of CNV and enhanced drug accumulation specifically in diseased areas of the eye.Penetration of household insecticides through different types of textile fabricsM A Saleh, A Kamel, A el-Demerdash, J JonesPMID: 9503577 DOI: 10.1016/s0045-6535(97)10052-2 AbstractSix different types of fabrics were compared for their ability to protect against human exposure to three different commercial household aerosol insecticides. Fabrics used in this investigation were, 100% cotton, cotton-polyester thermal underwear, cotton-polyester blend (twill), 100% acrylic, 100% wool and artificial silk (rayon). The household insecticides were, Black Flag (Ant and Roach Killer), Raid (Ant and Roach Killer) and Hot Shot (Wasp and Hornet Killer) containing propoxur, permethrin/pyrethrins and chlorpyrifos/allethrins as their active ingredients respectively. A fluorescent tracer, 4-methyl-7-diethyl amino coumarin was mixed with the aerosol (or equivalent aliquot) and sprayed onto cloth squares fitted on Whatman paper patches. The percentage of penetration through the cloth was quantified by the intensity of the fluorescence spectrum of each patch extract and the amount of the tracer recovered was calculated. The extract was concentrated to 1/10th of the volume to measure the content of each of the insecticides by supercritical fluid chromatography (SFC) using electron capture (ECD) and diode array detectors. Scanning electron microscope (SEM) images of the fabrics showed the geometry of the yarn. The results obtained from the fluorescence spectra, SFC and SEM showed that cotton-polyester (twill), cotton, wool and cotton thermal underwear were the least penetrable materials for the aerosols. On the other hand, acrylic and artificial silk (rayon) were the most penetrable cloth types.Visual scoring system for fluorescent tracer evaluation of dermal exposure to pesticidesR A FenskePMID: 3233373 DOI: 10.1007/BF02021025 AbstractFluorescent tracer and pesticide penetration through selected protective clothingB A Archibald, K R Solomon, G R StephensonPMID: 8000173 DOI: 10.1007/BF00199015 AbstractExplore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|